molecular formula C24H23FN4O B2503714 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide CAS No. 1207016-29-2

1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2503714
CAS No.: 1207016-29-2
M. Wt: 402.473
InChI Key: FFPZNKUYNWMQJK-UHFFFAOYSA-N
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Description

1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a quinoline ring, a cyano group, a fluoro substituent, and a piperidine ring

Preparation Methods

The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves multiple steps, including the formation of the quinoline ring, introduction of the cyano and fluoro groups, and the attachment of the piperidine ring. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(3-Cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid: This compound shares a similar quinoline and piperidine structure but lacks the N-[(4-methylphenyl)methyl] group.

    1-(3-Cyano-6-fluoroquinolin-4-yl)-N-methylpiperidine-4-carboxamide: This compound has a similar structure but with a different substituent on the piperidine ring. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O/c1-16-2-4-17(5-3-16)14-28-24(30)18-8-10-29(11-9-18)23-19(13-26)15-27-22-7-6-20(25)12-21(22)23/h2-7,12,15,18H,8-11,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPZNKUYNWMQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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